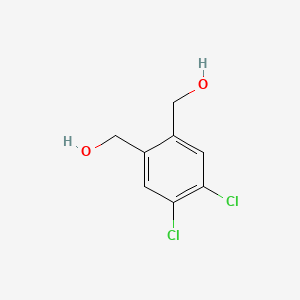










|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:13](OC)=[O:14])[C:5](=[CH:10][C:11]=1[Cl:12])[C:6](OC)=[O:7].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>O1CCCC1>[Cl:1][C:2]1[C:11]([Cl:12])=[CH:10][C:5]([CH2:6][OH:7])=[C:4]([CH2:13][OH:14])[CH:3]=1 |f:1.2.3.4.5.6,8.9|
|


|
Name
|
|
|
Quantity
|
98.86 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(C(=O)OC)=CC1Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction is stirred overnight at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is cooled in an ice-water bath
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
CUSTOM
|
|
Details
|
The solids are removed by filtration through a celite pad
|
|
Type
|
WASH
|
|
Details
|
washed with tetrahydrofuran
|
|
Type
|
WASH
|
|
Details
|
The combined filtrate and wash
|
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated in vacuo on a rotary evaporator
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |